molecular formula C24H18N2O4S B2428547 1-(3-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632318-04-8

1-(3-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2428547
CAS RN: 632318-04-8
M. Wt: 430.48
InChI Key: FDXFVVSIYPWKFQ-UHFFFAOYSA-N
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Description

The compound “1-(3-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups and heterocyclic rings . It is part of a class of compounds known as thiazoles, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms .


Synthesis Analysis

The synthesis of this compound involves several steps and requires careful control of reaction conditions . The solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3087 cm^-1 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C). The ^1H-NMR spectrum shows signals at 2.49 (s, 3H, CH3), 6.70–6.73 (d, 2H, J = 8 Hz, Ar–H), 7.99–8.00 (d, 2H, J = 8 Hz, Ar–H), 8.01–8.03 (d, 2H, J = 8 Hz, Ar–H), 8.17–8.19 (d, 2H, J = 8 Hz, Ar–H). The ^13C-NMR spectrum shows signals at 26.2, 117.4, 125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, 196.3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The reaction mechanisms specified in Schemes 5 and 6, we evaluated the proposed hemiketal intermediates 16 and 14a that would be formed by the attack of the hydrazide nitrogen atom onto carbonyl carbon before the elimination occurs and added them to the reaction coordinates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the conditions used in its synthesis. It is a solid that can be crystallized from ethanol. Its melting point is between 230 and 232 °C .

Scientific Research Applications

Synthesis Techniques and Derivative Development

  • The compound's synthesis and derivatives have been explored in various studies. For example, the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs was developed, providing a wide range of derivatives for this class of compounds (Vydzhak & Panchishyn, 2010).

Development of New Synthetic Approaches

  • New synthetic approaches to pyrano[2,3-c]pyrrole-4,7-dione derivatives were developed, expanding the scope of compounds in this class and enabling the creation of a diverse array of molecules (Vydzhak & Panchishin, 2008).

Creation of Diversified Libraries

  • Efficient and practical synthetic procedures for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones have been established. This method is compatible with a range of substituents, paving the way for practical synthesis with broad diversity (Vydzhak et al., 2021).

Application in Sensor Technology

  • A U-shaped molecule from this compound class demonstrated the potential to bind metal cations, suggesting its application as an ionophore for sensor technologies (Cordaro et al., 2011).

Use in Polymer Solar Cells

  • A derivative of this compound class has been used as an electron transport layer in polymer solar cells, highlighting its potential in renewable energy technologies (Hu et al., 2015).

Development of Combinatorial Libraries

  • The three-component cyclization approach was employed to create a combinatorial library of 2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indoline]-2',3,9-triones, indicating a strategy for constructing diverse derivatives (Vydzhak et al., 2020).

Optoelectronic Properties and Photovoltaic Performance

  • The impact of the central acceptor unit on optoelectronic properties and photovoltaic performance of related co-oligomers was investigated, demonstrating the importance of this compound class in advanced material sciences (Ata et al., 2017).

properties

IUPAC Name

7-methyl-1-(3-prop-2-enoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S/c1-3-10-29-16-6-4-5-15(13-16)20-19-21(27)17-12-14(2)7-8-18(17)30-22(19)23(28)26(20)24-25-9-11-31-24/h3-9,11-13,20H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXFVVSIYPWKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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